Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-
CAS No.: 87956-84-1
Cat. No.: VC16087972
Molecular Formula: C10H13NOS2
Molecular Weight: 227.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87956-84-1 |
|---|---|
| Molecular Formula | C10H13NOS2 |
| Molecular Weight | 227.4 g/mol |
| IUPAC Name | N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide |
| Standard InChI | InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13) |
| Standard InChI Key | BVTITDLRACYMAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=S)NC1=CC(=C(C=C1)SC)OC |
Introduction
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, is a chemical compound that belongs to the class of thioamides. Thioamides are sulfur analogs of amides, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a methoxy group and a methylthio group attached to a phenyl ring, linked to an ethanethioamide moiety.
Synthesis and Chemical Reactivity
The synthesis of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, typically involves the reaction of a suitable aniline derivative with a thioacyl chloride or an equivalent reagent. Thioamides are known for their reactivity, which includes hydrolysis, alkylation, and condensation reactions. These reactions can be exploited to modify the compound's structure and enhance its biological properties.
Biological Activities and Applications
While specific biological activities of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- are not well-documented, thioamides in general have been studied for their potential in medicinal chemistry. They can exhibit antimicrobial, anti-inflammatory, and anticancer properties, depending on their structural modifications.
Related Compounds
Several compounds share structural similarities with Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-. For example:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Ethanethioamide, N-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]- | Contains a methoxy and trifluoroethoxy group | Lacks methylthio group, includes trifluoroethoxy instead |
| N-(3-Methoxyphenyl)thioacetamide | Contains a methoxy group and thioacetamide | Lacks methylthio group, different thioamide moiety |
| 3-Methylthio-4-(trifluoromethyl)aniline | Contains trifluoromethyl and methylthio groups | Different functional groups, lacks ethanethioamide moiety |
Future Research Directions:
-
Investigate the biological activities of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-.
-
Explore synthetic routes for modifying the compound to enhance its properties.
-
Conduct safety assessments to ensure safe handling and use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume